![molecular formula C14H11N3O3 B2883217 5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-62-4](/img/structure/B2883217.png)
5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
The compound “5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound . This core is substituted with a 4-hydroxyphenyl group (a phenol), a methyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-b]pyridine ring system, along with the phenol, methyl, and carboxylic acid substituents . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The phenol group could engage in reactions typical of phenols, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid and phenol groups would likely make the compound capable of forming hydrogen bonds, which could influence its solubility and boiling point .Scientific Research Applications
Antituberculotic Activity
Research by Bukowski and Janowiec (1996) explored derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, which share a core structure with the compound . Their study synthesized various derivatives including amides, nitriles, and hydrazones, and investigated their antituberculotic activity, providing insights into the potential use of similar compounds in combating tuberculosis (Bukowski & Janowiec, 1996).
Photocatalytic Activities
A study by Xue et al. (2021) on coordination polymers based on a pyridinephenyl bifunctional ligand showcased the luminescence sensing and photocatalytic activities of these compounds. Although the core structure differs, the research highlights the potential of imidazo[4,5-b]pyridine derivatives in environmental applications, such as the degradation of pollutants (Xue et al., 2021).
Synthetic Methods Development
Crawforth and Paoletti (2009) described a one-pot synthesis method for imidazo[1,5-a]pyridines starting from carboxylic acids, which could be relevant for synthesizing derivatives of the compound . This research contributes to the development of more efficient and versatile synthetic routes in medicinal chemistry (Crawforth & Paoletti, 2009).
Future Directions
properties
IUPAC Name |
5-(4-hydroxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-7-15-12-10(14(19)20)6-11(17-13(12)16-7)8-2-4-9(18)5-3-8/h2-6,18H,1H3,(H,19,20)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESUHCVVGMSBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
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